2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one
Overview
Description
2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one is an organic compound characterized by the presence of bromine, fluorine, hydroxyl, and methoxy functional groups attached to a phenyl ring
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one are protein tyrosine phosphatases (PTPs), specifically SHP-1 and PTP1B . These enzymes play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and the immune response.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this process, the bromine atom in the compound is replaced by a nucleophile, which is a chemical species that donates an electron pair to form a chemical bond. This reaction can occur via two pathways, SN1 or SN2, depending on the nature of the substrate .
Biochemical Pathways
The interaction of this compound with PTPs affects various biochemical pathways. By inhibiting the activity of PTPs, the compound can modulate the phosphorylation state of proteins, thereby influencing signal transduction pathways . This can lead to changes in cellular functions such as cell proliferation and differentiation.
Result of Action
The inhibition of PTPs by this compound can result in altered cellular functions. For instance, the compound’s action could potentially influence cell growth and differentiation, immune responses, and other cellular processes regulated by protein phosphorylation .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein tyrosine phosphatases (PTPs), such as SHP-1 and PTP1B . These interactions are crucial as PTPs are involved in the regulation of various cellular processes, including cell growth, differentiation, and metabolism. The compound’s ability to inhibit these enzymes suggests its potential use in therapeutic applications targeting diseases associated with PTP dysregulation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PTPs by this compound can lead to altered phosphorylation states of key signaling molecules, thereby affecting downstream signaling pathways . This modulation can result in changes in gene expression profiles and metabolic activities within the cell, highlighting the compound’s potential impact on cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The bromine atom in the compound facilitates its binding to the active site of PTPs, leading to enzyme inhibition . This inhibition prevents the dephosphorylation of tyrosine residues on target proteins, thereby maintaining their phosphorylated state and altering cellular signaling dynamics. Additionally, the presence of fluorine and methoxy groups may enhance the compound’s binding affinity and specificity towards its targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, necessitating careful consideration of dosage and exposure duration in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. Understanding these pathways is crucial for developing strategies to enhance the compound’s therapeutic potential and minimize any undesirable effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity. Studies have shown that the compound can be efficiently transported and distributed within cells, facilitating its interaction with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Oxidation: Formation of this compound derivatives with carbonyl groups.
Reduction: Formation of 2-bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanol.
Scientific Research Applications
Chemistry
In chemistry, 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating compounds with potential pharmaceutical applications.
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl ethanones on biological systems. Its structural features allow for the investigation of interactions with enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or antimicrobial properties. Researchers explore these derivatives for potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Bromo-1-(2-fluoro-5-methoxyphenyl)ethan-1-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
2-Bromo-1-(4-hydroxy-5-methoxyphenyl)ethan-1-one: Lacks the fluorine atom, which can alter its electronic properties and reactivity.
Uniqueness
2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one is unique due to the combination of bromine, fluorine, hydroxyl, and methoxy groups on the phenyl ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3,12H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMETYQMWSZTJIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672875 | |
Record name | 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065076-50-7 | |
Record name | 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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